molecular formula C8H9NO2 B077472 2,6-Dimethyl-4-nitrosophenol CAS No. 13331-93-6

2,6-Dimethyl-4-nitrosophenol

Cat. No. B077472
CAS RN: 13331-93-6
M. Wt: 151.16 g/mol
InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis and Crystal Structure : 2,6-Dimethyl-4-nitrosophenol has been synthesized through various methods. For example, 4,5-Dimethyl-2-nitrophenol was synthesized via direct nitration, yielding a significant shift in its UV-Vis spectra and crystal structure verification by analytical data (Xi, 2008).

Molecular Structure Analysis

  • X-Ray Diffraction Studies : The molecular structures of derivatives of 2,6-Dimethyl-4-nitrosophenol have been determined using X-ray diffraction. These studies reveal various ring conformations and the influence of substituents on molecular structure (Fossheim et al., 1982); (Alemasov et al., 2011).

Chemical Reactions and Properties

  • Reactivity Analysis : The reactivity of this compound with various chemicals has been studied, showing diverse outcomes based on the interacting molecules (Mugnoli et al., 1980).

Physical Properties Analysis

  • Crystal Structure and Characteristics : Different studies have analyzed the crystal structure of 2,6-Dimethyl-4-nitrosophenol and its derivatives, revealing insights into its physical properties and interactions (Maru & Shah, 2013).

Scientific Research Applications

  • Dimerization and Structure Analysis :

    • Studies have confirmed the dimerization of derivatives of 4-nitrosophenols, including 2,6-Dimethyl-4-nitrosophenol, through X-ray diffraction and spectroscopy. These analyses revealed significant interactions, such as the nitrogen atoms of the nitroso-groups in dimers and the orientation of various groups affecting the molecule's flexibility and packing in crystals (Alemasov et al., 2011).
  • Pharmacological Applications :

    • In pharmacology, derivatives of 2,6-Dimethyl-4-nitrosophenol have been studied for their roles as calcium channel antagonists. These compounds, like Nifedipine, exhibit varying biological activities and conformations that influence their pharmacological effects (Triggle et al., 1980).
  • Chemical Reactivity and Synthesis :

    • The reactivity of persubstituted 4-nitrosophenols, such as 2,6-Dimethyl-4-nitrosophenol, in reactions with alkyl iodides has been explored. Theoretical and experimental approaches have been used to investigate the formation of derivatives like p-benzoquinone monoxime alkyl ethers (Slaschinin et al., 2012).
  • Analysis in Pharmaceuticals :

    • Techniques such as derivative UV-spectrophotometry have been used to determine the concentration of 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethylester in pharmaceuticals like Nifedipine (Carlucci et al., 1990).
  • Photochemical Studies :

    • Investigations into the photochemical degradation of Nifedipine have identified the formation of 2,6-Dimethyl-4-(2'-nitrosophenyl)-pyridine under certain conditions, highlighting the chemical's behavior under irradiation (Shim et al., 1988).
  • Membrane Interaction Studies :

    • Research on how compounds like 2,6-Diisopropyl-4-nitrosophenol interact with lipid membranes can provide insights into their potential biological effects. Studies using differential scanning calorimetry and spin labeling techniques have been conducted to understand these interactions (Momo et al., 2002).
  • Photolithography and Material Science :

    • In material science, 2,6-Dimethyl-4-nitrosophenol derivatives have been used in the development of novel photoresist materials for photolithography, demonstrating the versatility of these compounds in technical applications (Song et al., 1998).
  • Toxicity and Environmental Studies :

    • Environmental studies have assessed the toxicity and biodegradability of phenolic compounds, including nitrosophenols, under anaerobic conditions. This research is crucial for understanding the environmental impact and degradation pathways of these chemicals (O'Connor & Young, 1989).

Safety And Hazards

“2,6-Dimethyl-4-nitrosophenol” is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It is harmful to aquatic life with long-lasting effects . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,6-dimethyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGGFXVVFUIJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065417
Record name Phenol, 2,6-dimethyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-nitrosophenol

CAS RN

13331-93-6
Record name 2,6-Dimethyl-4-nitrosophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13331-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-nitrosophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-4-nitrosophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-dimethyl-4-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,6-dimethyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroso-2,6-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYL-4-NITROSOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

25 Grams of 2,6-dimethylphenol was dissolved in 246 ml of 50% aqueous glacial acetic acid solution. To this solution being kept at 15° C. or lower was added dropwise 91 g of 30% aqueous sodium nitrite solution, whereby 2,6-dimethyl-p-nitrosophenol was obtained. The compound was reduced to be converted to an amino compound. The amino compound was subjected to diazotization at 0° to 2° C. Into the resulting reaction mixture was poured a 50% aqueous zinc chloride solution. By thorough mixing, a double salt of a diazonium salt with zinc chloride was deposited. Infrared absorption spectra (KBr tablet method): around 3300 cm-1, 2200 cm-1, 1570 cm-1, 1080 cm-1, 930 cm-1 ; ultraviolet absorption spectra (solvent: water), wavelength at maximum absorption: 364 nm. SYNTHESIS EXAMPLES 5 AND 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
246 mL
Type
solvent
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-nitrosophenol
Reactant of Route 2
2,6-Dimethyl-4-nitrosophenol
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-nitrosophenol
Reactant of Route 4
2,6-Dimethyl-4-nitrosophenol
Reactant of Route 5
2,6-Dimethyl-4-nitrosophenol
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-nitrosophenol

Citations

For This Compound
28
Citations
WR VAUGHAN, GK Finch - The Journal of Organic Chemistry, 1956 - ACS Publications
Four symmetrical 2, 6-dialkyl-4-nitrophenols and the four corresponding nitrosophenols, and two symmetrical 3, 5-dialkyl-4-nitrophenols and the corresponding nitrosophenols …
Number of citations: 37 pubs.acs.org
GK FINCH - 1954 - search.proquest.com
DOCTORAL DISSERTATION SERIESPublication No,: 12,572 AUTHOR: Gaylord Kirkwood Finch, Ph. D., 1954 University of MichiganTITLE: THE EFFECT OF ALKYL GROUPS IN …
Number of citations: 0 search.proquest.com
CR Fernando, IC Calder, KN Ham - Journal of medicinal chemistry, 1980 - ACS Publications
Departments of Chemistry and Pathology, University of Melbourne, Parkville, Victoria, Australia 3052. Received December 3, 1979 lV-Acetyl-2, 6-dimethyl-p-benzoquinone imine and lV-…
Number of citations: 137 pubs.acs.org
G Leary - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The infrared frequencies and apparent half band widths of the O—H stretching band of a series of 2,6-dimethyl-4-substituted phenols and a series of 2,6-dichloro-4-substituted phenols …
Number of citations: 9 cdnsciencepub.com
王鹏飞, 孙志营, 詹淼, 郑金刚… - Chinese Journal of …, 2022 - energetic-materials.org.cn
Synthesis and Characterization of the Pentazolate Anion Precursor of 2,6-Dimethyl-4-aminophenol Hydrochloride Crystals CHINESE JOURNAL OF ENERGETIC MATERIALS Search …
Number of citations: 0 www.energetic-materials.org.cn
A Fischer, RM Golding, WC Tennant - Journal of the Chemical Society …, 1965 - pubs.rsc.org
RESULTS AND DISCUSSION Nuclear Magnetic Resonance Studies.-We shall consider first the expected pmr spectra for species (I) and (11). In species (I) the C= N-0 fragment is rigid …
Number of citations: 16 pubs.rsc.org
E Ružička, V Bekárek, P Heinz - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
The preparation of 2, 4-dimethyl-7, 9-dihydroxy-3-phenoxazone, 2, 4-dimethyJ-7-hydroxy-3-phenoxazone-9-carboxylic acid, and 9-hydroxy-5-benzo [a] phenoxazone-11-carboxylic acid …
Number of citations: 2 cccc.uochb.cas.cz
S Goszczynski, A Paszczynski… - Journal of …, 1994 - Am Soc Microbiol
Pathways for the degradation of 3,5-dimethyl-4-hydroxy-azobenzene-4'-sulfonic acid (I) and 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide (II) by the manganese peroxidase and …
Number of citations: 247 journals.asm.org
V Fischer, PR West, LS Harman… - Environmental health …, 1985 - ehp.niehs.nih.gov
The oxidation of acetaminophen (4'-hydroxyacetanilide) to the corresponding N-acetyl-p-benzoquinone imines by plant and mammalian peroxidases is discussed. The acetaminophen …
Number of citations: 43 ehp.niehs.nih.gov
B Heyne, S Ahmed, JC Scaiano - Organic & biomolecular chemistry, 2008 - pubs.rsc.org
Two new sensors for the detection of reactive oxygen species have been synthesized and characterized; they contain the 4-amino-7-nitrobenzofurazan (ABF) moiety covalently tethered …
Number of citations: 19 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.